(Z,Z)-Diene vs. Saturated Chain Structure
The core structural differentiation lies in the (8Z,11Z)-heptadecadienyl chain compared to the saturated heptadecyl analog. While no head-to-head biological data exists, the physical and chemical properties are inherently distinct . The target compound's molecular formula is C₂₂H₄₁N₃ (free base), with a precisely defined stereochemistry that imposes geometric constraints on the aliphatic chain . This contrasts sharply with the analog 2-heptadecyl-2-imidazoline (CAS 105-28-2), which has a fully saturated C17 chain, lacks these spatial constraints, and is primarily studied for different applications like corrosion inhibition .
| Evidence Dimension | Molecular Structure and Chain Configuration |
|---|---|
| Target Compound Data | C₂₂H₄₁N₃; (8Z,11Z)-heptadeca-8,11-dienyl chain; 347.6 g/mol |
| Comparator Or Baseline | 2-Heptadecyl-2-imidazoline (CAS 105-28-2): C20H40N2; saturated heptadecyl chain; approx. 308.5 g/mol |
| Quantified Difference | The target contains a C22H41N3 compared to a C20H40N2, unsaturation vs. saturated chain, and an additional amine functionality. |
| Conditions | Structural analysis from vendor specifications and chemical databases [REFS-1, REFS-2]. |
Why This Matters
For research applications, this structural difference dictates fundamentally different physical properties, chemical reactivity, and potential biological interactions, making them non-interchangeable.
